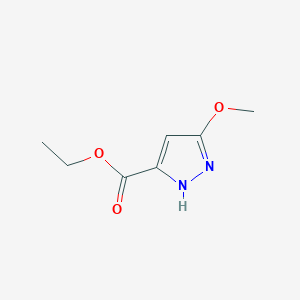

Ethyl-5-Methoxy-1H-Pyrazol-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate (EMPC) is an organic compound that belongs to the class of pyrazole derivatives. It is a colorless solid with a molecular weight of 186.21 g/mol. EMPC has been extensively studied in recent years due to its potential applications in various fields. It is used in the synthesis of various drugs, in the preparation of catalysts, and in the development of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Wirkstoffforschung

Pyrazole, einschließlich Ethyl-5-Methoxy-1H-Pyrazol-3-carboxylat, haben ein breites Anwendungsspektrum in der medizinischen Chemie und Wirkstoffforschung . Sie werden als Gerüste bei der Synthese von bioaktiven Chemikalien verwendet . Zu den vielen pharmakologischen Funktionen des Pyrazol-Moleküls gehören antibakterielle, entzündungshemmende, krebshemmende, schmerzlindernde, krampflösende, wurmtreibende, antioxidative und herbizide Wirkungen .

Agrochemie

Im Bereich der Agrochemie sind Pyrazole ebenfalls von großer Bedeutung . Sie werden bei der Entwicklung neuer Pestizide und Herbizide eingesetzt .

Koordinationschemie

Pyrazole werden in der Koordinationschemie aufgrund ihrer Fähigkeit verwendet, stabile Komplexe mit verschiedenen Metallen zu bilden . Sie sind in der Koordinationschemie sehr bedeutend, da sie eine Kombination aus der Stabilität des aromatischen Pyrazolrings, der Vielfalt an Koordinationsmustern und einer ausreichend hohen synthetischen Verfügbarkeit aufweisen .

Organometallchemie

In der Organometallchemie werden Pyrazole als Liganden für Metallkomplexe verwendet . Pyrazolylborate (Skorpionate) sind die wichtigsten Liganden für weiche Kationen, insbesondere Platinmetalle .

Synthese von bioaktiven Chemikalien

Pyrazole standen in letzter Zeit im Mittelpunkt vieler Techniken, vor allem aufgrund ihrer häufigen Verwendung als Gerüste bei der Synthese von bioaktiven Chemikalien

Wirkmechanismus

Target of Action

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research

Mode of Action

As a biochemical reagent, it likely interacts with its targets to induce certain biochemical changes . .

Biochemical Pathways

As a biochemical reagent, it is plausible that it may influence various biochemical pathways depending on its targets

Biochemische Analyse

Biochemical Properties

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrolases and oxidoreductases, modulating their catalytic activities. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Additionally, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell fate decisions .

Molecular Mechanism

The molecular mechanism of action of ethyl 5-methoxy-1H-pyrazole-3-carboxylate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-methoxy-1H-pyrazole-3-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual attenuation as the compound degrades. In vitro and in vivo studies have demonstrated that the compound’s activity decreases over time, necessitating periodic replenishment to maintain its biochemical effects .

Dosage Effects in Animal Models

The effects of ethyl 5-methoxy-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects. Careful dosage optimization is essential to achieve the desired outcomes in animal studies .

Metabolic Pathways

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are catalyzed by enzymes such as cytochrome P450 oxidases and transferases, leading to the formation of metabolites with altered biological activity. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of ethyl 5-methoxy-1H-pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its intracellular accumulation. Additionally, binding proteins such as albumin can sequester the compound in the bloodstream, modulating its bioavailability and distribution. These transport and distribution mechanisms are crucial for determining the compound’s therapeutic efficacy and safety .

Subcellular Localization

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which influences its activity and function. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl 3-methoxy-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-6(11-2)9-8-5/h4H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRPCBOQOBERTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)

![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)

![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)

![3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine](/img/structure/B64177.png)